molecular formula C21H24FN3O2S B15210652 N-(4-Aminobutyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide CAS No. 651307-40-3

N-(4-Aminobutyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide

Cat. No.: B15210652
CAS No.: 651307-40-3
M. Wt: 401.5 g/mol
InChI Key: BPSFVPPPCNOKEW-UHFFFAOYSA-N
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Description

N-(4-Aminobutyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide is a synthetic sulfonamide derivative featuring an isoquinoline core substituted at the 5-position with a sulfonamide group. The sulfonamide nitrogen is further modified with two distinct substituents: a 4-aminobutyl chain and a 2-(4-fluorophenyl)ethyl group.

Properties

CAS No.

651307-40-3

Molecular Formula

C21H24FN3O2S

Molecular Weight

401.5 g/mol

IUPAC Name

N-(4-aminobutyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide

InChI

InChI=1S/C21H24FN3O2S/c22-19-8-6-17(7-9-19)11-15-25(14-2-1-12-23)28(26,27)21-5-3-4-18-16-24-13-10-20(18)21/h3-10,13,16H,1-2,11-12,14-15,23H2

InChI Key

BPSFVPPPCNOKEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)N(CCCCN)CCC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminobutyl)-N-(4-fluorophenethyl)isoquinoline-5-sulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction or Bischler-Napieralski cyclization.

    Introduction of Sulfonamide Group: The sulfonamide group can be introduced by reacting the isoquinoline derivative with sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of Aminobutyl and Fluorophenethyl Groups: The final steps involve the nucleophilic substitution reactions to attach the aminobutyl and fluorophenethyl groups to the isoquinoline-sulfonamide core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Solvent Selection: Choosing appropriate solvents to improve solubility and reaction efficiency.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation for purification.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminobutyl)-N-(4-fluorophenethyl)isoquinoline-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones.

    Reduction: Reduction of the sulfonamide group to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Aminobutyl)-N-(4-fluorophenethyl)isoquinoline-5-sulfonamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects through:

    Binding to Active Sites: Inhibiting or activating enzymes.

    Receptor Modulation: Acting as an agonist or antagonist at receptor sites.

    Pathway Interference: Modulating signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 5-Isoquinoline Sulfonamide Family

The compound shares its isoquinoline-sulfonamide backbone with well-characterized PKA inhibitors, but differs in substituent chemistry:

Compound Substituents on Sulfonamide Nitrogen Key Features
H-9 (N-(2-aminoethyl)isoquinoline-5-sulfonamide) 2-Aminoethyl Prototypical PKA inhibitor; used as a reference for in vitro potency studies.
H-89 (N-(2-(4-bromocinnamylamino)ethyl)isoquinoline-5-sulfonamide) 2-(4-Bromocinnamylamino)ethyl Enhanced selectivity for PKA; bromine aids PET imaging applications.
Compound 4 (N-(2-aminoethyl)-N-methyl-isoquinoline-5-sulfonamide) 2-Aminoethyl + Methyl Methylation retains PKA potency (~90% of H-9 activity); improved lipophilicity.
Compound 5 (N-(2-(4-bromocinnamylamino)ethyl)-N-methyl-isoquinoline-5-sulfonamide) 2-(4-Bromocinnamylamino)ethyl + Methyl Retains PKA inhibition; radiomethylated ([11C]) for PET biodistribution studies.
Target Compound 4-Aminobutyl + 2-(4-Fluorophenyl)ethyl Bulky substituents may affect membrane permeability; fluorine suggests potential for radiolabeling.
Key Observations:
  • Fluorophenyl vs. Bromocinnamyl : The 4-fluorophenyl group in the target compound may enhance blood-brain barrier penetration compared to brominated groups, as fluorine is smaller and less polar than bromine .

Comparison with Non-Isoquinoline Sulfonamides

Pyrimidine-Based Sulfonamides ()

Compounds like N-[4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide share the fluorophenyl motif but use a pyrimidine core. These are structurally distinct and likely target different enzymes (e.g., tyrosine kinases vs. PKA).

Benzothiazole Sulfonamides ()

Derivatives such as N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide feature sulfonamide groups on benzothiazole scaffolds. These are typically used in oncology and lack the isoquinoline moiety critical for PKA inhibition.

Triazole Derivatives ()

2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide incorporates a triazole ring and fluorophenyl group but targets different pathways (e.g., antimicrobial or anti-inflammatory).

Hypothesized Pharmacological and Pharmacokinetic Differences

  • Potency and Selectivity: The target compound’s aminobutyl chain may reduce PKA affinity compared to H-89 but improve selectivity over other kinases.
  • Biodistribution : The fluorophenyl group could enhance cerebral uptake compared to brominated analogs, as seen in PET tracer design .
  • Metabolic Stability : The elongated alkyl chain may increase metabolic stability compared to methylated derivatives.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural integrity of N-(4-Aminobutyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide using spectroscopic methods?

  • Methodology :

  • NMR Analysis : Assign peaks for the isoquinoline core (δ 8.5–9.0 ppm for aromatic protons), sulfonamide NH (δ 10.0–10.5 ppm), and fluorophenyl group (δ 7.0–7.5 ppm). Multiplicity patterns (e.g., doublets for fluorophenyl protons) should align with predicted coupling constants .
  • IR Spectroscopy : Confirm sulfonamide S=O stretching vibrations at ~1150–1350 cm⁻¹ and NH bending at ~1600 cm⁻¹ .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ or [M-H]⁻) with <2 ppm error .

Q. What are the critical steps for optimizing the synthesis of this compound to ensure high purity?

  • Key Steps :

  • Sulfonamide Coupling : React isoquinoline-5-sulfonyl chloride with N-(4-aminobutyl)-N-[2-(4-fluorophenyl)ethyl]amine under anhydrous conditions (e.g., DCM, 0°C to RT) to minimize hydrolysis .
  • Purification : Use silica gel chromatography (eluent: EtOAc/hexane gradient) followed by recrystallization (e.g., ethanol/water) to achieve >95% purity. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
  • Quality Control : Validate intermediates via TLC and NMR before proceeding to subsequent steps .

Q. What solvents and pH conditions are optimal for maintaining the stability of this compound in vitro?

  • Stability Protocols :

  • Solubility : Use DMSO for stock solutions (10 mM) to prevent aggregation. For aqueous buffers (e.g., PBS), maintain pH 7.4 and avoid prolonged exposure to light .
  • Degradation Risks : Acidic (pH <5) or basic (pH >9) conditions may hydrolyze the sulfonamide bond. Stability studies (24–72 hrs) with LC-MS monitoring are recommended .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro PKA inhibition data and in vivo biodistribution profiles for this compound?

  • Analysis Framework :

  • In Vitro vs. In Vivo Correlation : Measure PKA inhibition (IC₅₀) using purified enzyme assays (e.g., Kinase-Glo® Luminescent) and compare with PET imaging data (e.g., [¹¹C]-labeled analogs) in rodent models. Adjust for plasma protein binding and blood-brain barrier permeability .
  • Metabolite Interference : Perform LC-MS/MS on plasma/brain homogenates to identify active metabolites that may alter inhibition kinetics .

Q. What experimental strategies can elucidate the allosteric modulation mechanism of this compound on PKA?

  • Approaches :

  • Crystallography : Co-crystallize the compound with PKA’s catalytic subunit (PDB ID: 1ATP) to identify binding interactions (e.g., sulfonamide-O with Lys72, fluorophenyl-F with Phe187) .
  • Mutagenesis : Introduce point mutations (e.g., Lys72Ala) and assess inhibition potency via fluorescence polarization assays .
  • MD Simulations : Use GROMACS to model conformational changes in PKA’s ATP-binding pocket upon ligand binding .

Q. How can researchers address batch-to-batch variability in biological activity caused by trace impurities?

  • Mitigation Strategies :

  • Impurity Profiling : Use UPLC-QTOF to detect and quantify byproducts (e.g., des-fluoro analogs, sulfonic acid derivatives) at <0.1% levels .
  • Bioactivity Normalization : Establish a dose-response curve (EC₅₀) for each batch and adjust concentrations to equivalent potency units .

Data Contradiction Analysis

Q. Why might reported IC₅₀ values for PKA inhibition vary across studies?

  • Critical Factors :

  • Assay Conditions : Differences in ATP concentration (e.g., 10 µM vs. 100 µM) or enzyme source (recombinant vs. tissue-extracted PKA) .
  • Compound Purity : Impurities like N-methylated byproducts (e.g., from incomplete alkylation) may artificially lower IC₅₀ .
  • Data Normalization : Normalize to positive controls (e.g., H-89) and report values as mean ± SEM (n ≥3) .

Methodological Tables

Parameter Recommended Protocol Reference
Synthesis Yield 20–25% via sulfonamide coupling (anhydrous DCM)
HPLC Purity >98% (C18, 0.1% TFA, 30% MeCN isocratic)
IC₅₀ (PKA) 48 nM (Kinase-Glo®, 10 µM ATP)

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